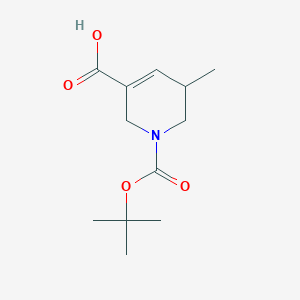
1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the reaction of 5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the removal of the Boc group to reveal the free amine .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the Boc group is typically achieved under acidic conditions, where the carbonyl oxygen is protonated, leading to the cleavage of the tert-butyl group and the formation of the free amine .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in function, used for protecting amine groups in organic synthesis.
N-tert-Butoxycarbonyl-L-lysine: Used in the synthesis of peptides and proteins
Uniqueness
1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific structure, which includes a tetrahydropyridine ring. This structure provides distinct reactivity and stability characteristics, making it particularly useful in certain synthetic applications where other Boc-protected compounds may not be as effective .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-8-5-9(10(14)15)7-13(6-8)11(16)17-12(2,3)4/h5,8H,6-7H2,1-4H3,(H,14,15) |
InChI Key |
VDCUOFVJMMKQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=C1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


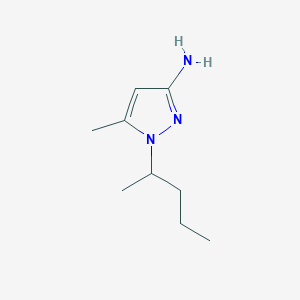
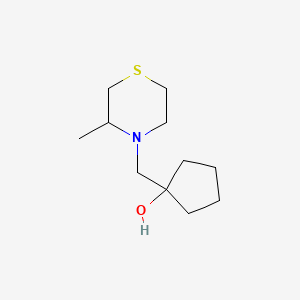
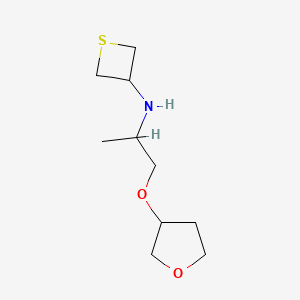
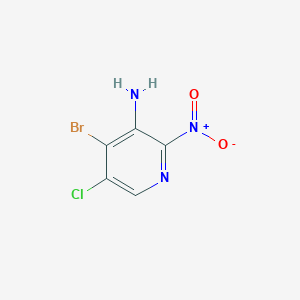
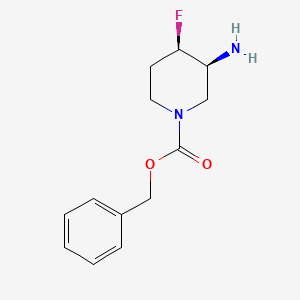
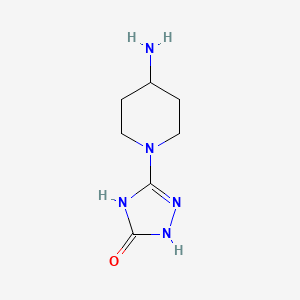
![Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13323529.png)
![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B13323533.png)
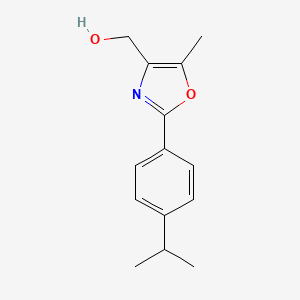
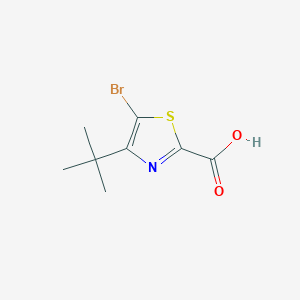

![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323555.png)


